molecular formula C16H22N4OS B2980194 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone CAS No. 1208830-68-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone

Cat. No.: B2980194
CAS No.: 1208830-68-5
M. Wt: 318.44
InChI Key: JKXAIPYTONEGFM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating two pharmacologically active subunits: a 3,5-dimethylpyrazole ring and a (thiophen-3-ylmethyl)piperazine group, linked by a ketone moiety. The 3,5-dimethylpyrazole core is a privileged scaffold in pharmaceutical sciences. Pyrazole derivatives are extensively researched for their diverse biological activities, which include anti-inflammatory, anticancer, antibacterial, and antidepressant effects . The presence of this nucleus in established drugs underscores its therapeutic versatility . The second key component, the (thiophen-3-ylmethyl)piperazine group, is a common feature in molecules designed to interact with the central nervous system. Substituted piperazines are frequently utilized in the synthesis of compounds targeted at G-protein-coupled receptors (GPCRs), such as the C-C chemokine receptor type 1 (CCR1), and are investigated for potential applications in treating immune-mediated disorders and neurodegenerative diseases . The strategic combination of these subunits in a single molecule makes this compound a valuable intermediate or lead structure for researchers developing new therapeutic agents. Its primary research value lies in its potential as a building block for the synthesis of novel compounds or as a chemical probe for studying biological pathways. Researchers may utilize it in the design and synthesis of libraries of molecules aimed at specific protein targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-13-9-14(2)20(17-13)11-16(21)19-6-4-18(5-7-19)10-15-3-8-22-12-15/h3,8-9,12H,4-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXAIPYTONEGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)CC3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The compound features a complex structure comprising:

  • A pyrazole ring , which contributes to its reactivity and biological activity.
  • A thiophene moiety , known for its role in enhancing biological interactions.
  • A piperazine group , which is often associated with improved pharmacokinetic properties.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have been shown to inhibit cancer cell proliferation through various mechanisms:

CompoundMechanismCancer TypeReference
Pyrazole Derivative AInhibition of cell cycle progressionBreast Cancer
Pyrazole Derivative BInduction of apoptosisLung Cancer

In vitro studies have demonstrated that the introduction of thiophene into the pyrazole structure can enhance cytotoxicity against certain cancer cell lines.

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines:

StudyResultReference
Study on Pyrazole DerivativesReduced TNF-alpha and IL-6 levels
In Vivo Model of InflammationDecreased paw edema in rats

The presence of the thiophene group may contribute to these effects by modulating inflammatory pathways.

3. Analgesic Properties

Pyrazole derivatives are also recognized for their analgesic activity. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced pain perception:

CompoundCOX Inhibition %Reference
Compound C75% at 100 µM
Compound D65% at 100 µM

This analgesic effect makes such compounds promising candidates for pain management therapies.

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Case Study 1 : A study evaluated the anticancer properties of a related pyrazole compound in human breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis.
  • Case Study 2 : Another investigation into anti-inflammatory effects showed that a thiophene-containing pyrazole significantly reduced inflammation in an animal model of arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: pyrazole , piperazine , and thiophene/thiadiazole moieties. Below is a detailed comparison with key derivatives:

Structural and Functional Group Analysis

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents Synthesis Method Reference
Target Compound C₁₇H₂₂N₄OS* ~350.4 3,5-dimethylpyrazole, thiophen-3-ylmethyl Likely condensation or coupling reactions
2-(Cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone C₁₈H₃₀N₄OS 350.5 Cyclopentylthio, ethyl linker Unspecified
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone C₁₉H₁₆ClN₅O₃ 397.81 4-Chlorophenyl, diazenyl Diazonium salt coupling
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone C₂₈H₂₂N₆O₂S₂ 538.64 Thienothiophene, dual pyrazole units Reflux with hydrazine derivatives
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone C₂₁H₂₅FN₄O₃S 440.5 Fluorophenylsulfonyl, pyrrole Multi-step coupling

*Hypothesized based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Thiophene vs.
  • Diazenyl Groups: Compounds like ’s derivative exhibit extended conjugation via diazenyl linkages, increasing molecular weight and polarizability compared to the target compound’s simpler ethanone bridge .
  • Thienothiophene vs. Piperazine: The bis-thienothiophene system in ’s compound contributes to higher molecular weight (538.64 vs. ~350.4) and enhanced lipophilicity, likely affecting solubility .

Spectroscopic and Analytical Data

  • IR/NMR Trends : The target compound’s carbonyl (C=O) stretch is expected near 1720 cm⁻¹ , consistent with ’s analogs. Aromatic protons in thiophene and pyrazole would resonate at δ 7.3–7.8 ppm in ¹H-NMR, similar to compounds in and .
  • Mass Spectrometry : A molecular ion peak near m/z 350 (M⁺) would align with lower-weight analogs like ’s derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what key reagents/conditions are critical for its formation?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazole derivatives and piperazine-thiophene intermediates. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is commonly used to form pyrazole-piperazine scaffolds . Ethanol or dimethylformamide (DMF) is preferred for recrystallization to enhance purity. Triethylamine is critical for neutralizing byproducts in reactions involving hydrazonoyl chlorides .
  • Key Data : Reaction yields range from 60–85% depending on solvent choice and reflux duration.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene methyl groups and pyrazole protons).
  • X-ray Crystallography : Resolves spatial arrangements, as demonstrated for related pyrazolyl-piperazine derivatives (e.g., C–C bond length precision: ±0.002 Å) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and piperazine N–H stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

  • Methodology :

  • Solvent Screening : Absolute ethanol improves solubility of intermediates, while DMF enhances recrystallization .
  • Catalyst Use : Triethylamine accelerates condensation by scavenging HCl byproducts .
  • Time-Temperature Profiling : Extended reflux (6–12 hours) ensures complete cyclization, but prolonged heating may degrade thermally sensitive thiophene groups .
    • Data Contradictions : Some studies report reduced yields with DMF due to side reactions, necessitating solvent-specific optimization .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate target-specific activity from general toxicity .
  • Molecular Docking : Compare binding affinities to enzymes (e.g., DPPH scavenging assays) versus non-target proteins to identify off-target effects .
    • Case Study : Pyrazole derivatives show variable antimicrobial activity depending on substituent electronegativity; electron-withdrawing groups enhance potency but may increase cytotoxicity .

Q. How can computational models predict the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • QSAR Modeling : Correlates logP values (e.g., ~2.8 for similar piperazine-thiophene compounds) with bioaccumulation potential .
  • Hydrolysis/Photolysis Studies : Simulate degradation pathways in aqueous media at varying pH and UV exposure .
    • Data Gaps : Limited experimental data on metabolite toxicity necessitates in silico predictions using tools like EPI Suite .

Q. What structural modifications enhance pharmacological stability or target selectivity?

  • Methodology :

  • SAR Studies : Introduce sulfonyl groups (e.g., at the piperazine nitrogen) to improve metabolic stability, as seen in sulfonamide derivatives .
  • Bioisosteric Replacement : Replace thiophene with furan to reduce hepatic clearance while maintaining π-π stacking interactions .
    • Evidence : Piperazine N-acylation with hydrophobic groups (e.g., benzyl) enhances blood-brain barrier penetration in neuroactive analogs .

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